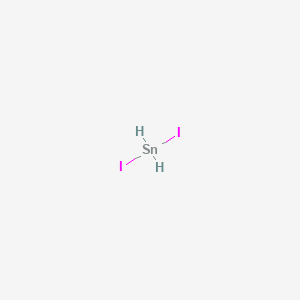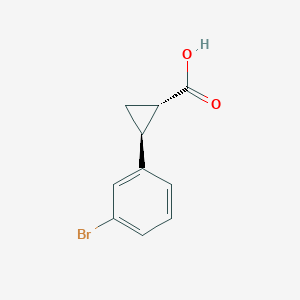
(1S,2S)-2-(3-Bromophenyl)cyclopropanecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-(3-Bromophenyl)cyclopropanecarboxylic Acid is a chiral cyclopropane derivative with a bromophenyl group attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(3-Bromophenyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable precursor, such as a bromophenyl-substituted alkene, using a cyclopropanating agent like diazomethane or a Simmons-Smith reagent. The reaction conditions often require a catalyst, such as a transition metal complex, to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-(3-Bromophenyl)cyclopropanecarboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-(3-Bromophenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can induce conformational changes in the target molecules, leading to altered biological activity.
Vergleich Mit ähnlichen Verbindungen
(1R,2R)-2-(3-Bromophenyl)cyclopropanecarboxylic Acid: A stereoisomer with similar structural features but different spatial arrangement.
2-(3-Bromophenyl)propanoic Acid: Lacks the cyclopropane ring but has a similar bromophenyl group.
2-(3-Chlorophenyl)cyclopropanecarboxylic Acid: Similar structure with a chlorine atom instead of bromine.
Uniqueness: (1S,2S)-2-(3-Bromophenyl)cyclopropanecarboxylic Acid is unique due to its specific stereochemistry and the presence of both a bromophenyl group and a cyclopropane ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H9BrO2 |
|---|---|
Molekulargewicht |
241.08 g/mol |
IUPAC-Name |
(1S,2S)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1 |
InChI-Schlüssel |
WQKBKSZJAIBOED-BDAKNGLRSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC(=CC=C2)Br |
Kanonische SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


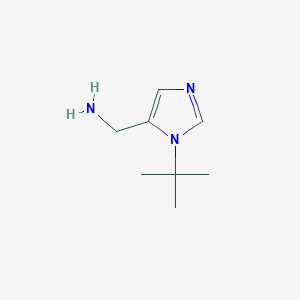
![5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14028093.png)
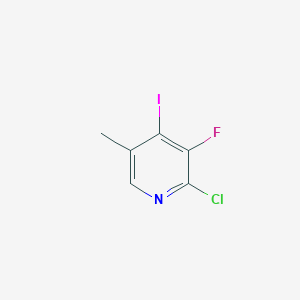
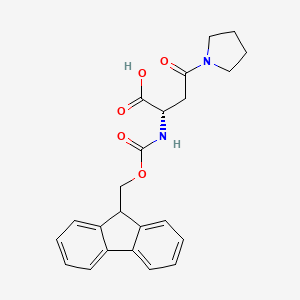
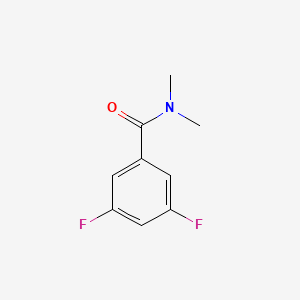
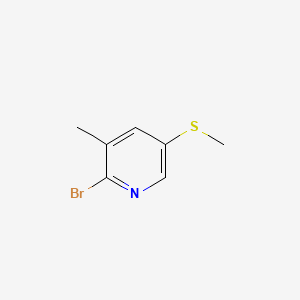
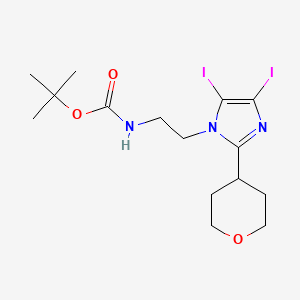

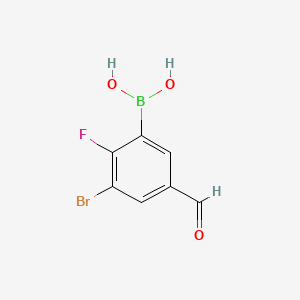
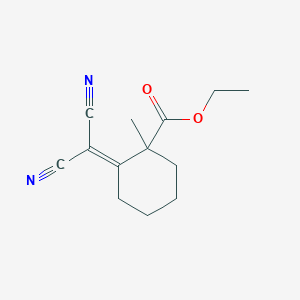
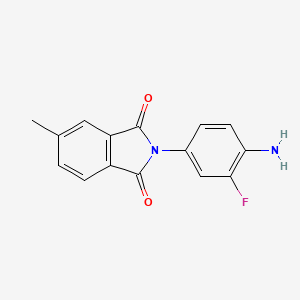
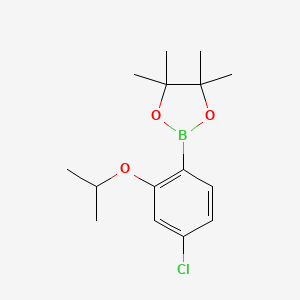
![tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B14028164.png)
